molecular formula C6H8N4O2S B2769490 [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 923256-68-2

[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid

Cat. No.: B2769490
CAS No.: 923256-68-2
M. Wt: 200.22
InChI Key: SDDBMYOSAUJBLI-UHFFFAOYSA-N
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Description

[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid is a useful research compound. Its molecular formula is C6H8N4O2S and its molecular weight is 200.22. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-cyclopropyltetrazol-5-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c11-5(12)3-13-6-7-8-9-10(6)4-1-2-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDBMYOSAUJBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Cyclopropyl and Tetrazole Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects is paramount. The strategic incorporation of specific functional groups is a cornerstone of this endeavor. This guide focuses on a molecule of significant interest: 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, a compound that synergistically combines the unique properties of a cyclopropyl ring and a tetrazole nucleus.

The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in drug design to confer a range of desirable attributes.[1][2] Its rigid, planar structure can lock a molecule into a specific conformation, which can be entropically favorable for binding to a biological target.[1] Furthermore, the unique electronic nature of its strained C-C bonds, which possess enhanced π-character, can influence a molecule's metabolic stability and permeability across biological membranes.[1][2] The incorporation of a cyclopropyl moiety has been shown to enhance potency, increase metabolic stability, and improve brain permeability in various drug candidates.[1]

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a metabolically stable bioisostere for a carboxylic acid group.[3] This substitution can lead to improved oral bioavailability and cell permeability. Tetrazole derivatives have found broad applications in medicine, exhibiting a wide array of biological activities, including antibacterial and anticancer properties.[4]

This technical guide provides a comprehensive overview of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, detailing its chemical identifiers, a proposed synthetic pathway with step-by-step protocols, its physicochemical properties, and its potential applications for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers: SMILES String and InChIKey

For unambiguous identification and use in cheminformatics and chemical databases, the SMILES (Simplified Molecular-Input Line-Entry System) string and the InChIKey (International Chemical Identifier Key) are essential.

IdentifierValue
IUPAC Name 2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetic acid
SMILES String C1CC1N2C(=NN=N2)SCC(=O)O
InChIKey YLB25668

Data sourced from PubChem CID: 16227376[5]

Proposed Synthesis: A Step-by-Step Protocol

The synthesis of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid can be logically approached in a two-step sequence, commencing with the formation of the key intermediate, 1-cyclopropyl-1H-tetrazole-5-thiol, followed by its S-alkylation. This proposed pathway is designed for robust and reliable execution in a standard organic synthesis laboratory.

Overall Synthetic Workflow

Synthetic_Workflow Cyclopropyl_Isothiocyanate Cyclopropyl Isothiocyanate Intermediate 1-Cyclopropyl-1H-tetrazole-5-thiol Cyclopropyl_Isothiocyanate->Intermediate Step 1: Cycloaddition Sodium_Azide Sodium Azide Sodium_Azide->Intermediate Ester_Product Ethyl 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetate Intermediate->Ester_Product Step 2a: S-Alkylation Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ester_Product Final_Product 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic Acid Ester_Product->Final_Product Step 2b: Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Cyclopropyl-1H-tetrazole-5-thiol

The formation of the 1,5-disubstituted tetrazole-thione is achieved through the cycloaddition of an isothiocyanate with sodium azide. This reaction is a well-established method for the synthesis of such heterocyclic systems.

Reaction Mechanism:

Mechanism_Step1 cluster_0 Cycloaddition Reaction Reactants Cyclopropyl Isothiocyanate + NaN₃ Intermediate_anion [Cyclopropyl-N=C=S-N₃]⁻ (anionic intermediate) Reactants->Intermediate_anion Nucleophilic attack Cyclized_intermediate Tetrazole-thione anion Intermediate_anion->Cyclized_intermediate Intramolecular cyclization Product 1-Cyclopropyl-1H-tetrazole-5-thiol (after protonation) Cyclized_intermediate->Product Protonation during workup

Caption: Mechanism for the formation of the tetrazole-thiol intermediate.

Experimental Protocol:

  • Materials: Cyclopropyl isothiocyanate, sodium azide, pyridine, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropyl isothiocyanate (1.0 eq.) in water.

    • Add pyridine (3.0 eq.) to the mixture. Pyridine acts as a base to facilitate the reaction.[6]

    • Carefully add sodium azide (1.1 eq.) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 2-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This protonates the tetrazole-thiolate anion.

    • The precipitated product, 1-cyclopropyl-1H-tetrazole-5-thiol, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Expert Insights: The use of water as a solvent and pyridine as a base provides a mild and efficient system for this transformation.[6] The reaction proceeds through a nucleophilic attack of the azide anion on the isothiocyanate, followed by an intramolecular cyclization.

Step 2: Synthesis of 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic Acid

This step involves the S-alkylation of the synthesized tetrazole-thiol with an acetic acid synthon, followed by hydrolysis if an ester is used.

Experimental Protocol:

  • Materials: 1-Cyclopropyl-1H-tetrazole-5-thiol, ethyl chloroacetate, sodium ethoxide, absolute ethanol, sodium hydroxide, water, hydrochloric acid.

  • Procedure (S-alkylation):

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-cyclopropyl-1H-tetrazole-5-thiol (1.0 eq.) in absolute ethanol.

    • Add a solution of sodium ethoxide (1.0 eq.) in ethanol dropwise at 0 °C. This deprotonates the thiol to form the more nucleophilic thiolate.

    • To the resulting solution, add ethyl chloroacetate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • After completion, remove the solvent under reduced pressure. The residue, containing ethyl 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetate, can be purified by column chromatography or used directly in the next step.

  • Procedure (Hydrolysis):

    • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated final product, 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, is collected by filtration, washed with cold water, and dried.

Expert Insights: The S-alkylation is a standard nucleophilic substitution reaction. Using an ester like ethyl chloroacetate followed by hydrolysis is a common and reliable method to introduce the acetic acid moiety, often leading to cleaner reactions and higher yields compared to direct alkylation with chloroacetic acid.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, which are crucial for predicting its behavior in biological systems.

PropertyValueReference
Molecular Weight 200.22 g/mol [5]
Molecular Formula C₆H₈N₄O₂S[5]
XLogP3 0.5[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 3[5]
Topological Polar Surface Area 106 Ų[5]

Data sourced from PubChem CID: 16227376[5]

Potential Applications in Drug Development

The unique structural features of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid make it an attractive scaffold for medicinal chemistry research.

  • Bioisostere for Carboxylic Acids: The tetrazole ring serves as a metabolically robust substitute for a carboxylic acid, potentially improving pharmacokinetic properties such as oral absorption and metabolic stability.[3]

  • Enzyme Inhibition: The thioacetic acid moiety can act as a coordinating group for metal ions in the active sites of metalloenzymes, making this compound a candidate for screening as an inhibitor of various enzymes.

  • Scaffold for Library Synthesis: The core structure can be further functionalized at the carboxylic acid group to generate a library of amides, esters, and other derivatives for high-throughput screening against a variety of biological targets.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be exploited to fine-tune the lipophilicity and conformational rigidity of potential drug candidates, which can impact their potency and selectivity.[1][7]

Given the established roles of tetrazoles and cyclopropyl groups in approved drugs, this molecule represents a promising starting point for the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammatory conditions.[4][7]

Conclusion

This technical guide has provided a detailed overview of 2-[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, including its key chemical identifiers, a plausible and detailed synthetic route, its physicochemical properties, and its potential applications in drug discovery. The combination of the cyclopropyl and tetrazole moieties in this scaffold offers a compelling platform for the design and synthesis of novel therapeutic agents. The provided synthetic protocols are based on established chemical transformations and are intended to be a valuable resource for researchers in the field.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]

  • Han, S. Y., et al. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetic acid. [Link]

  • Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Macromolecular Chemistry and Physics. [Link]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

  • Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 173-219. [Link]

Sources

Role ofcyclopropyl groupin tetrazole medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Cyclopropyl Group in Tetrazole Medicinal Chemistry

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Synergistic Pharmacophore

In modern medicinal chemistry, the convergence of the cyclopropyl group and the tetrazole ring represents a high-value strategy for optimizing lead compounds. While the tetrazole moiety serves as a classic, metabolically stable bioisostere of the carboxylic acid, the addition of a cyclopropyl substituent introduces unique steric and electronic constraints that can critically enhance pharmacokinetics (PK) and target affinity.

This guide analyzes the 5-cyclopropyltetrazole motif, detailing its physicochemical properties, synthetic accessibility, and strategic application in overcoming common drug development hurdles such as rapid metabolic clearance and poor membrane permeability.

Physicochemical Foundations

The utility of the cyclopropyl-tetrazole motif stems from the interplay between the acidity of the tetrazole and the unique orbital characteristics of the cyclopropane ring.

Electronic Modulation & Walsh Orbitals

Unlike standard alkyl groups (methyl, ethyl), the cyclopropyl group possesses significant


-character due to its Walsh orbitals . These orbitals allow the cyclopropyl ring to act as an electron donor via hyperconjugation, capable of stabilizing adjacent positive charges or interacting with 

-systems.
  • Acidity (pKa): The tetrazole ring is an acidic bioisostere of a carboxylic acid (

    
    ).[1]
    
    • Substituent Effect: An electron-withdrawing group (e.g., phenyl) stabilizes the tetrazolate anion, lowering the

      
      . The cyclopropyl group, being weakly electron-donating relative to a phenyl ring but having unique orbital overlap, typically results in a 
      
      
      
      slightly higher than aryl-tetrazoles but comparable to alkyl-tetrazoles (approx.
      
      
      5.5–6.0).[2] This subtle shift is critical for fine-tuning the LogD at physiological pH (7.4).
  • Lipophilicity: The cyclopropyl group is more lipophilic than a methyl or ethyl group but less lipophilic than a phenyl ring. It offers a "Goldilocks" zone for modulating LogP without incurring the solubility penalties of larger aromatic systems.

Conformational Control (The "Pucker")

The cyclopropyl group acts as a rigid steric block. When attached to the tetrazole (specifically at the C5 position), it restricts the rotational freedom of the parent scaffold. This reduction in conformational entropy (


) can lead to higher affinity binding if the rigid conformation matches the bioactive pose.

Pharmacokinetic Implications: The Metabolic Shield

One of the primary drivers for incorporating a cyclopropyl group is metabolic stability .

  • CYP450 Resistance: Alkyl chains are prone to rapid oxidation (hydroxylation) by Cytochrome P450 enzymes. The C-H bonds in a cyclopropyl ring have a higher bond dissociation energy (

    
    106 kcal/mol) compared to methylene groups (
    
    
    
    98 kcal/mol) in acyclic chains. This makes the cyclopropyl ring resistant to hydrogen atom abstraction, effectively blocking metabolic "hotspots."
  • Permeability: The tetrazole is ionized at physiological pH, which can limit passive diffusion. However, the lipophilic bulk of the cyclopropyl group helps mask this charge, often improving membrane permeability compared to a simple methyl-tetrazole or the parent carboxylic acid.

Table 1: Comparative Properties of Acid Bioisosteres

MoietypKa (Approx)Metabolic StabilitySteric DemandLogP Contribution
-COOH (Carboxylic Acid)4.5 - 5.0Low (Glucuronidation)LowLow (Hydrophilic)
-Tetrazole-Phenyl 4.0 - 4.5HighHigh (Planar)High
-Tetrazole-Alkyl (Methyl) 5.5 - 6.0Moderate (Oxidation)LowModerate
-Tetrazole-Cyclopropyl 5.5 - 6.0 High (Resistant) Moderate (Rigid) Optimal

Synthetic Methodologies

The standard route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide anion to a nitrile.

Protocol: Synthesis of 5-Cyclopropyltetrazole

Reaction: Cyclopropanecarbonitrile + Sodium Azide


 5-Cyclopropyl-1H-tetrazole

Safety Warning: Azides are potentially explosive. Reactions should be conducted behind a blast shield. Avoid chlorinated solvents (formation of diazidomethane) and contact with heavy metals.

Step-by-Step Methodology:

  • Reagents:

    • Cyclopropanecarbonitrile (1.0 eq)

    • Sodium Azide (

      
      , 1.5 eq)
      
    • Ammonium Chloride (

      
      , 1.5 eq) or Zinc Bromide (
      
      
      
      , 0.5 eq) as catalyst.
    • Solvent: DMF (Dimethylformamide) or Water/Isopropanol mixture.

  • Procedure:

    • Dissolve cyclopropanecarbonitrile in DMF (0.5 M concentration).

    • Add

      
       and 
      
      
      
      (Lewis acid catalyst to activate the nitrile).
    • Heat the mixture to 100°C for 12–24 hours. Monitor by TLC or LC-MS (Target Mass: M+H = 111.1).

    • Workup: Cool to room temperature. Carefully acidify with dilute HCl to pH ~2 (Caution:

      
       gas evolution—work in a fume hood).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or Toluene.

Synthetic Pathway Diagram

Synthesis Start Cyclopropanecarbonitrile (R-CN) Reagents NaN3 + NH4Cl (DMF, 100°C) Start->Reagents Intermediate Imidoyl Azide Intermediate Reagents->Intermediate Nucleophilic Attack Cyclization [3+2] Cycloaddition Intermediate->Cyclization Ring Closure Product 5-Cyclopropyl-1H-tetrazole Cyclization->Product

Caption: Mechanism of [3+2] cycloaddition for 5-cyclopropyltetrazole synthesis via nitrile activation.

Strategic Application in Drug Design

Case Study Logic: Angiotensin II Receptor Blockers (ARBs)

While classic ARBs like Losartan utilize a biphenyl-tetrazole scaffold, the principles of bioisosterism allow for the exploration of cyclopropyl variants to modulate potency and solubility.

  • The Problem: A lead compound with a linear alkyl-carboxylic acid tail exhibits rapid metabolic clearance (

    
     min) and poor oral bioavailability.
    
  • The Solution:

    • Replace -COOH with Tetrazole: Improves oral absorption and prevents glucuronidation.

    • Replace Alkyl Tail with Cyclopropyl: Prevents

      
      -oxidation and CYP-mediated hydroxylation while maintaining the lipophilic contact required for the receptor pocket.
      
Decision Logic for Substituent Selection

SAR_Logic Start Lead Optimization: Acidic Moiety Selection Q1 Is metabolic stability a primary issue? Start->Q1 Q2 Is the binding pocket sterically restricted? Q1->Q2 Yes (Need stability) PathA Use Carboxylic Acid (-COOH) Q1->PathA No (Rapid clearance acceptable) PathB Use Phenyl-Tetrazole Q2->PathB No (Large pocket available) PathC Use 5-Cyclopropyltetrazole Q2->PathC Yes (Need compact, rigid group)

Caption: Decision tree for selecting 5-cyclopropyltetrazole over other acid bioisosteres.

References

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625-656. Link

  • Popova, E. A., et al. (2017). "Tetrazoles: Synthesis and Structure."[3] Russian Journal of Organic Chemistry, 53, 1491–1506. Link

Sources

A Technical Guide to the Therapeutic Potential of 1-Substituted Tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical exploration of 1-substituted tetrazole-5-thiol derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will examine their synthetic pathways, diverse pharmacological activities, and the mechanistic underpinnings of their therapeutic effects, providing a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, serves as a crucial pharmacophore in modern drug design.[1][2][3] Its structure is recognized as a non-classical bioisostere of the carboxylic acid group, sharing similar acidity (pKa ≈ 4.9) and planar geometry.[1][4][5][6] This bioisosteric relationship allows tetrazole-containing molecules to mimic the interactions of carboxylic acids with biological targets while often providing superior metabolic stability and improved pharmacokinetic profiles, such as enhanced lipophilicity and bioavailability.[6][7][8] The introduction of a thiol group at the 5-position and a variable substituent at the 1-position creates the 1-substituted tetrazole-5-thiol scaffold, a molecular framework that has unlocked a broad spectrum of potent biological activities.[9]

Synthetic Methodologies

The synthesis of 1-substituted tetrazole-5-thiols is well-established, with the most common route involving the [3+2] cycloaddition reaction between an organic isothiocyanate (R-NCS) and an azide source, typically sodium azide (NaN₃).[9][10][11][12] This reaction is generally high-yielding and can be performed under relatively mild conditions.

Experimental Protocol: Representative Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This protocol describes a common laboratory-scale synthesis, adapted from methodologies found in the literature.[11][12]

Objective: To synthesize 1-phenyl-1H-tetrazole-5-thiol from phenyl isothiocyanate and sodium azide.

Materials:

  • Phenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Water

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Reaction flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or DMF.[9][11][12]

  • Add sodium azide (1.5 to 2 equivalents) to the solution portion-wise, as the reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water.

  • Acidify the solution to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted sodium azide and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1-phenyl-1H-tetrazole-5-thiol.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) to confirm its structure and purity.[11][12]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Isothiocyanate Phenyl Isothiocyanate Reaction Cycloaddition in DMF/Water (Reflux, 2-4h) Isothiocyanate->Reaction SodiumAzide Sodium Azide (NaN3) SodiumAzide->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Cooling Product 1-Phenyl-1H-tetrazole-5-thiol Workup->Product Filtration & Purification

Caption: General workflow for the synthesis of 1-substituted tetrazole-5-thiols.

Therapeutic Potential and Biological Activities

This class of compounds exhibits a wide array of pharmacological effects, positioning them as promising candidates for drug development in several therapeutic areas.[3][7]

Antimicrobial and Antifungal Activity

Numerous 1-substituted tetrazole-5-thiol derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][13]

  • Antibacterial Action: Derivatives have shown potent inhibition against bacteria such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae.[11][12][14][15] The introduction of specific substituents, such as halogens on an aniline fragment, has been shown to increase antibacterial efficacy.[14] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[16]

  • Antifungal Action: Significant activity has been observed against fungal species like Candida albicans and Aspergillus spp.[15][17] S-substituted derivatives, in particular, have been identified as having notable antifungal properties.[14]

Anticancer Activity

The anticancer potential of tetrazole derivatives is a rapidly growing area of research.[1][2] These compounds can induce apoptosis and inhibit cell proliferation across various human cancer cell lines.[4][18]

  • Mechanism of Action: A primary anticancer mechanism involves the inhibition of tubulin polymerization.[19] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[19] Additionally, some derivatives function by inhibiting key signaling pathways crucial for cancer cell survival and proliferation.[1]

Anticancer Signaling Pathway Inhibition

Anticancer_Mechanism cluster_drug Therapeutic Agent cluster_target Cellular Target cluster_outcome Cellular Consequences Tetrazole 1,5-Disubstituted Tetrazole Derivative Tubulin Tubulin Monomers Tetrazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tetrazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by anticancer tetrazole derivatives.

Anti-inflammatory Activity

Several tetrazole derivatives have been reported to possess significant anti-inflammatory properties.[7][20] Their activity is evaluated using standard in vivo models, such as the carrageenan-induced paw edema assay, and in vitro methods like the protein denaturation inhibition assay.[20][21] The mechanism is believed to involve the inhibition of pro-inflammatory enzymes and modulation of cytokine production.

Structure-Activity Relationship (SAR) Analysis

Optimizing the therapeutic efficacy of 1-substituted tetrazole-5-thiol derivatives relies heavily on understanding their structure-activity relationships (SAR). The nature of the substituent at the N-1 position of the tetrazole ring profoundly influences the compound's biological activity.

Table 1: Summary of Key Structure-Activity Relationships

Substituent at N-1 PositionPrimary Therapeutic ActivityKey SAR InsightsReferences
Phenyl / Substituted PhenylAntibacterial, Anti-inflammatoryElectron-withdrawing groups (e.g., halogens) on the phenyl ring often enhance antibacterial potency.[14]
BenzylAntimicrobialThe benzyl group provides a foundational scaffold for further modification at the 5-thio position to tune activity.[13]
Diaryl (at N-1 and C-5)Anticancer (Antiproliferative)A 3,4,5-trimethoxyphenyl group combined with a 4-ethoxyphenyl group at either the N-1 or C-5 position confers potent tubulin polymerization inhibition.[19]
PyridineAnti-inflammatoryThe pyridine moiety contributes to significant anti-inflammatory effects, with protection rates up to 70% in edema models.[20]
Imide-containing moietiesAntibacterialHybrid structures combining imide and tetrazole functionalities can lead to a significant increase in antimicrobial properties, with MIC values <1 µg/mL.[16]

Conclusion and Future Directions

1-Substituted tetrazole-5-thiol derivatives constitute a versatile and highly valuable scaffold in medicinal chemistry. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their vast therapeutic potential. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their pharmacological profiles through rigorous SAR studies.

Future research should focus on:

  • Lead Optimization: Synthesizing novel analogues to enhance potency, selectivity, and drug-like properties (ADMET).

  • Mechanistic Elucidation: Utilizing advanced biochemical and cellular assays to precisely define the molecular targets and pathways for promising compounds.

  • In Vivo Studies: Advancing the most potent and selective compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.

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Lipophilicity and pKa valuesof [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profiling of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and lipophilicity (LogP/LogD) are paramount, governing everything from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive examination of the theoretical principles and practical methodologies for determining these critical parameters for [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, a molecule featuring key functional groups common in modern medicinal chemistry. We will explore both gold-standard experimental techniques and powerful in-silico predictive tools, offering researchers a robust framework for characterizing this and similar drug candidates.

Introduction: The Critical Role of pKa and Lipophilicity in Drug Development

In the intricate process of drug design, seemingly simple molecular properties can dictate success or failure. For an orally administered drug to be effective, it must navigate a complex series of biological environments, each with a distinct pH and composition. The ability of a molecule like [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid to do so is largely dictated by its ionization state and lipophilicity.

  • pKa (Acid Dissociation Constant): This value quantifies the strength of an acid in solution. It is the pH at which a specific ionizable group is 50% ionized and 50% neutral. Knowing the pKa is crucial because the charge of a molecule dramatically affects its properties.[1] An ionized molecule is generally more water-soluble but less able to cross lipidic cell membranes. [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid possesses two key ionizable centers: a carboxylic acid group, which is strongly acidic, and the tetrazole ring, which also exhibits acidic properties. The precise pKa values of these groups will determine the molecule's net charge at physiological pH (approx. 7.4), impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Lipophilicity (LogP and LogD): Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor in predicting a drug's membrane permeability and interaction with biological targets.[3]

    • LogP is the logarithm of the partition coefficient for the neutral form of the molecule between n-octanol and water.[4]

    • LogD is the logarithm of the distribution coefficient, which accounts for all species (ionized and neutral) at a specific pH.[5] For an ionizable compound like our subject molecule, LogD is pH-dependent and provides a more realistic measure of lipophilicity in biological systems.[5][6]

This guide will provide the necessary theoretical grounding and detailed experimental and computational workflows to fully characterize these properties for [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid.

Determination of the Acid Dissociation Constant (pKa)

The two primary acidic protons on [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid are on the carboxylic acid group and the tetrazole ring. Potentiometric titration stands as a high-precision technique for experimentally determining their respective pKa values.[7]

Theoretical Basis: Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte while monitoring the solution's pH with a calibrated electrode.[1][8] As the base is added, it neutralizes the acidic protons. A plot of pH versus the volume of titrant added generates a titration curve. The midpoint of the flat "buffer region" on this curve, where the pH changes minimally, corresponds to the half-equivalence point.[8] At this precise point, the concentration of the protonated acid [HA] equals the concentration of its conjugate base [A⁻], and the measured pH is equal to the pKa.[8]

Experimental Protocol: Potentiometric pKa Determination

This protocol describes a self-validating system for the accurate measurement of pKa values.

Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (25 °C)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas supply

  • [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid (high purity)

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at 25 °C.[8] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a concentration of at least 10⁻⁴ M.[7][9] A higher concentration (e.g., 1 mM) is preferable to ensure a clear inflection point in the titration curve.[8] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and stabilizes activity coefficients.[8]

  • Inert Atmosphere: Place the sample solution in the titration vessel. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[8] This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and introduce a significant error in the titration of weak acids.

  • Titration: Immerse the pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not contact them. Begin stirring at a constant, moderate speed. Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of titrant and recording the pH after each addition. The system should be allowed to equilibrate until a stable pH reading is achieved before the next addition.[8]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. To precisely identify the equivalence point (the steepest part of the curve), it is best practice to plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[10] The volume at the peak of the first derivative plot is the equivalence point.

  • pKa Calculation: The pKa is the pH at the half-equivalence point volume.[8] For a molecule with two acidic protons, two distinct buffer regions and equivalence points will be observed, allowing for the determination of both pKa values.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare 2. Prepare Analyte Solution (≥10⁻⁴ M in 0.15 M KCl) Calibrate->Prepare Inert 3. Purge with Nitrogen (Remove dissolved CO₂) Prepare->Inert Titrate 4. Titrate with NaOH (Record pH vs. Volume) Inert->Titrate Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative 6. Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative Calculate 7. Determine pKa (pH at ½ Equivalence Vol.) Derivative->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In early discovery phases, computational tools provide rapid pKa estimations directly from a molecule's 2D structure.[11] Software like ACD/Labs Percepta® and ChemAxon's MarvinSketch utilize algorithms trained on vast libraries of experimental data.[12][13][14]

  • Methodology: These programs analyze the input structure, identify all ionizable centers, and compare them to similar fragments in their extensive databases.[15][16] They employ quantitative structure-property relationship (QSPR) models and Hammett-type equations to account for the electronic effects of neighboring substituents, ultimately calculating the most likely pKa values.[17][18]

  • Trustworthiness: The accuracy of these predictions is high for common chemical space but can decrease for highly novel scaffolds.[19] Many platforms provide a reliability index for the prediction and can even be trained with a user's own experimental data to improve accuracy for a specific chemical series.[12][20]

Characterization of Lipophilicity (LogP & LogD)

For an ionizable molecule, understanding both the intrinsic lipophilicity of the neutral species (LogP) and the pH-dependent distribution (LogD) is essential.

Theoretical Basis: The Relationship Between LogP, LogD, and pKa

LogP is a constant, but LogD varies with pH. The relationship for an acid is described by the equation:

LogD = LogP - log(1 + 10^(pH - pKa))

This equation shows that when the pH is much lower than the pKa, the molecule is predominantly neutral, and LogD is approximately equal to LogP. As the pH rises above the pKa, the molecule ionizes, becoming more water-soluble, and its LogD value decreases significantly.

Lipophilicity_Concept cluster_pH Environmental pH cluster_molecule Molecule State cluster_lipo Lipophilicity Low_pH Low pH (pH << pKa) Neutral Neutral Species (HA) Dominant Low_pH->Neutral Favors High_pH High pH (pH >> pKa) Ionized Ionized Species (A⁻) Dominant High_pH->Ionized Favors LogP_val LogD ≈ LogP (High Lipophilicity) Neutral->LogP_val Determines LogD_val LogD < LogP (Low Lipophilicity) Ionized->LogD_val Leads to

Caption: Impact of pH and pKa on ionization and LogD.

Experimental Protocol 1: Shake-Flask Method (Gold Standard)

The shake-flask method, recommended by the OECD, is the definitive technique for LogP/LogD determination.[21] It directly measures the partitioning of a solute between n-octanol and an aqueous buffer.[4][21]

Instrumentation and Reagents:

  • n-Octanol (reagent grade)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD)

  • High-purity water (for LogP determination)

  • Centrifuge

  • Shaker or vortex mixer

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[21]

  • Glass vials or centrifuge tubes with PTFE-lined caps

Step-by-Step Methodology:

  • Solvent Pre-saturation: This is a fundamentally important step for achieving thermodynamic equilibrium. Mix n-octanol and the aqueous buffer (e.g., pH 7.4 PBS) in a large separation funnel and shake vigorously for 24 hours.[22] Allow the phases to separate completely. The resulting n-octanol is now water-saturated, and the buffer is octanol-saturated. Use these pre-saturated solvents for the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5]

  • Partitioning: In a glass vial, combine a precise volume of the octanol-saturated buffer and water-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution. The final concentration should be low enough to avoid solubility issues in either phase but high enough for accurate detection.

  • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.[4]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve a clean and complete separation of the two liquid phases.[21]

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. It is critical to avoid cross-contamination during this step.[21] Analyze the concentration of the compound in each aliquot using a calibrated HPLC-UV or LC-MS method.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) . To determine LogP, the same procedure is followed, but using pure, octanol-saturated water instead of a buffer.[23]

Shake_Flask_Workflow A 1. Pre-saturate Solvents (Octanol + Buffer pH 7.4) B 2. Add Compound to Phases A->B C 3. Shake to Equilibrium B->C D 4. Centrifuge for Phase Separation C->D E 5. Sample Octanol Phase D->E F 6. Sample Aqueous Phase D->F G 7. Quantify Concentration (HPLC or LC-MS) E->G F->G H 8. Calculate LogD log([Octanol]/[Aqueous]) G->H

Caption: Workflow for LogD determination by the Shake-Flask method.

Experimental Protocol 2: Reverse-Phase HPLC (High-Throughput)

RP-HPLC methods offer a faster alternative for estimating lipophilicity, which is particularly useful for screening larger numbers of compounds.[24][25] These methods correlate a compound's retention time on a non-polar stationary phase with known LogP/LogD values of a set of standards.

Step-by-Step Methodology:

  • Calibration: A set of standard compounds with well-established LogP values is selected. Each standard is injected onto a reverse-phase column (e.g., C18) under specific isocratic or gradient mobile phase conditions.

  • Retention Time Measurement: The retention time (t_R_) for each standard is measured.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their retention times (or a calculated hydrophobicity index).[25]

  • Sample Analysis: The test compound, [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, is injected under the identical HPLC conditions, and its retention time is measured.

  • LogP/LogD Estimation: The LogP or LogD of the test compound is then interpolated from its retention time using the calibration curve. The pH of the mobile phase can be adjusted to determine LogD at different pH values. This method can even be adapted to determine LogP, LogD, and pKa in a single, high-throughput assay.[26][27]

Computational Prediction of LogP/LogD

Similar to pKa prediction, numerous software packages can calculate LogP and LogD.[28] These programs often use a fragment-based approach, where the structure is deconstructed into small fragments, and the LogP contribution of each fragment (derived from experimental data) is summed.[29] Correction factors are then applied to account for intramolecular interactions. The LogD is then calculated using the predicted LogP and predicted pKa values.

Integrated Physicochemical Profile of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SoftwareSignificance
Molecular Formula C₆H₈N₄O₂S-Basic structural information.[30]
Molecular Weight 200.22 g/mol -Important for dosage calculations.[30][31]
pKa₁ (Carboxylic Acid) ~2.5 - 3.5In-silico PredictionStrong acidity ensures it is fully ionized at physiological pH.
pKa₂ (Tetrazole) ~4.5 - 5.5In-silico PredictionAlso largely ionized at physiological pH, contributing to aqueous solubility.
cLogP ~0.5 - 1.5In-silico PredictionModerate intrinsic lipophilicity of the neutral form. PubChem lists a value of 0.5.[30]
cLogD (at pH 7.4) ~ -2.0 to -3.0In-silico PredictionThe negative value indicates high aqueous solubility and low lipophilicity at physiological pH due to ionization of both acidic groups.

Note: Predicted values are estimates from common cheminformatics platforms (e.g., ACD/Percepta, ChemAxon) and should be confirmed experimentally.[11][14][32]

The profile suggests that [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid is a strong acid that will exist predominantly as a dianion at physiological pH. This high charge state results in a very low LogD value, predicting good aqueous solubility but potentially poor passive membrane permeability.

Conclusion

The comprehensive characterization of pKa and lipophilicity is a non-negotiable cornerstone of modern drug development. For [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, the interplay between its two acidic centers and its intrinsic lipophilicity creates a distinct pH-dependent physicochemical profile. This guide has detailed the authoritative experimental methods—potentiometric titration and the shake-flask technique—that provide the most accurate and reliable data. Furthermore, it has highlighted the utility of computational predictors for rapid, early-stage assessment and the value of higher-throughput HPLC-based methods for screening. By applying these robust methodologies, researchers can gain the critical insights needed to understand and optimize the ADME properties of this and other complex drug candidates, paving the way for more rational and efficient drug design.

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Methodological & Application

Synthesis Protocol for [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

The tetrazole ring is a prominent scaffold in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid functional group.[1][2] This substitution can enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The unique electronic properties of the tetrazole ring also contribute to its ability to participate in various non-covalent interactions, further underscoring its importance in the design of novel therapeutics. The target molecule, [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid, incorporates this valuable heterocycle, suggesting its potential as a building block in the development of new drug candidates across various therapeutic areas, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid. The described methodology is designed to be robust and reproducible, providing researchers in both academic and industrial settings with a reliable pathway to access this valuable compound.

Overall Synthetic Strategy

The synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid is accomplished through a three-step sequence, commencing with the formation of a key intermediate, 1-cyclopropyl-1H-tetrazole-5-thiol. This intermediate is subsequently alkylated, followed by hydrolysis to yield the final product.

Synthesis_Workflow A Cyclopropylamine B Cyclopropyl Isothiocyanate A->B  Step 1: Isothiocyanate Formation   C 1-Cyclopropyl-1H-tetrazole-5-thiol B->C  Step 2: Tetrazole Formation   D Ethyl [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetate C->D  Step 3a: S-Alkylation   E [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid D->E  Step 3b: Hydrolysis  

Figure 1: Overall synthetic workflow for [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid.

Experimental Protocols

PART 1: Synthesis of 1-Cyclopropyl-1H-tetrazole-5-thiol

This initial phase focuses on the construction of the core tetrazole-thiol scaffold.

Step 1: Synthesis of Cyclopropyl Isothiocyanate (Intermediate 1)

The formation of cyclopropyl isothiocyanate from cyclopropylamine is a crucial first step. A common and effective method involves the use of thiophosgene or a related reagent.

  • Materials:

    • Cyclopropylamine

    • Thiophosgene (or a suitable equivalent like di(1H-imidazol-1-yl)methanethione)

    • Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Protocol:

    • In a well-ventilated fume hood, dissolve cyclopropylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude cyclopropyl isothiocyanate, which can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • The use of triethylamine is to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Performing the reaction at 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.

Step 2: Synthesis of 1-Cyclopropyl-1H-tetrazole-5-thiol (Intermediate 2)

The cyclization to form the tetrazole ring is achieved by reacting the isothiocyanate with sodium azide.[6][7]

  • Materials:

    • Cyclopropyl isothiocyanate (from Step 1)

    • Sodium azide (NaN3)

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend sodium azide (1.5 eq) in water.

    • Add cyclopropyl isothiocyanate (1.0 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated HCl to a pH of 2-3 in a fume hood (caution: evolution of toxic hydrazoic acid).

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclopropyl-1H-tetrazole-5-thiol.

Trustworthiness and Self-Validation:

  • The formation of the tetrazole-thiol can be confirmed by spectroscopic methods. The 1H NMR spectrum should show characteristic signals for the cyclopropyl protons. The presence of the thiol group can be confirmed by IR spectroscopy (S-H stretch, typically weak) and its tautomeric thione form (C=S stretch).

PART 2: Synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid

This final part of the synthesis involves the alkylation of the thiol group and subsequent hydrolysis to the desired carboxylic acid.

Step 3a: Synthesis of Ethyl [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetate (Intermediate 3)

The thiol is alkylated using ethyl bromoacetate in the presence of a base.

  • Materials:

    • 1-Cyclopropyl-1H-tetrazole-5-thiol (from Step 2)

    • Ethyl bromoacetate

    • Potassium carbonate (K2CO3)

    • Acetone

    • Ethyl acetate

    • Water

  • Protocol:

    • Dissolve 1-cyclopropyl-1H-tetrazole-5-thiol (1.0 eq) in acetone.

    • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the crude ester, which can be purified by column chromatography on silica gel.

Step 3b: Synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid (Final Product)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetate (from Step 3a)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

  • Protocol:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid.

Data Summary

StepReactantsReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1CyclopropylamineThiophosgene, Et3NDCM0 to RT2-370-85
2Cyclopropyl IsothiocyanateNaN3WaterReflux4-680-90
3a1-Cyclopropyl-1H-tetrazole-5-thiolEthyl bromoacetate, K2CO3AcetoneRT12-1685-95
3bEthyl [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetateLiOHTHF/WaterRT2-4>90

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of isothiocyanate Incomplete reaction or decomposition.Ensure anhydrous conditions. Check the quality of thiophosgene. Extend reaction time.
Step 2: Incomplete cyclization Insufficient heating or reaction time.Ensure the reaction is at a vigorous reflux. Extend the reflux time and monitor by TLC.
Step 3a: No alkylation observed Inactive base or haloacetate.Use freshly opened ethyl bromoacetate. Ensure K2CO3 is dry. Consider a stronger base like sodium hydride in an anhydrous solvent if necessary.
Step 3b: Incomplete hydrolysis Insufficient base or reaction time.Add more LiOH or extend the reaction time. Gentle heating (e.g., 40 °C) can also be applied.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The rationale behind each step is provided to give a deeper understanding of the chemical transformations involved.

References

  • Vertex AI Search. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Vertex AI Search. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • Vertex AI Search. (n.d.). Synthesis of Tetrazole Derivatives: Research Guide & Key Papers | PapersFlow.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - RSC Publishing.
  • Vertex AI Search. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (2022). Synthesis of Novel (bis-)
  • Vertex AI Search. (n.d.). 1-cyclopentyl-1H-tetrazole-5-thiol | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
  • Vertex AI Search. (2019).
  • Vertex AI Search. (2025). (PDF) (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)
  • Vertex AI Search. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl- - the NIST WebBook.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed.
  • Vertex AI Search. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis.

Sources

Application Note: Optimized Synthesis of Tetrazole Thioethers via Chloroacetic Acid Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Tetrazole thioethers, specifically (tetrazol-5-ylthio)acetic acid derivatives , are critical pharmacophores in medicinal chemistry, serving as the biologically active side chains in cephalosporin antibiotics (e.g., Cefazolin) and as bioisosteric linkers in peptidomimetics. This guide details the high-fidelity synthesis of these scaffolds using chloroacetic acid as the alkylating agent.

Unlike simple alkyl halides, chloroacetic acid presents unique challenges due to its dual electrophilic (alkyl halide) and acidic (carboxylic) nature. This protocol focuses on the S-alkylation of 1-substituted-5-mercaptotetrazoles , maximizing regioselectivity and yield while minimizing hazardous organic solvent waste.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the "Soft" nature of the sulfur nucleophile under aqueous basic conditions to favor S-alkylation over N-alkylation.

  • Green Chemistry: Utilizes water as the primary solvent, eliminating the need for halogenated organic solvents.

  • Self-Purifying: The product is isolated via pH-controlled precipitation, removing unreacted reagents without chromatography.

Mechanistic Insight & Regioselectivity

The reaction between 1-substituted-5-mercaptotetrazoles and chloroacetic acid is a nucleophilic substitution (


). The critical variable is the tautomeric equilibrium  of the substrate.
The Thione-Thiol Tautomerism

In solution, 5-mercaptotetrazoles exist in equilibrium between the thione (N-H) and thiol (S-H) forms.

  • Hard/Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the ring nitrogens are "hard" nucleophiles.

  • Role of Base: Deprotonation with a strong base (NaOH/KOH) generates the thiolate anion , which is a potent soft nucleophile.

  • Electrophile: The chloroacetate anion (

    
    ) typically prefers reaction with the soft thiolate, leading to the desired S-isomer .
    
Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionMechanism Substrate 1-Substituted-5-Mercaptotetrazole (Thione Form) Intermediate Thiolate Anion (Nucleophile) Substrate->Intermediate Deprotonation Base Base (2.2 eq NaOH) Base->Intermediate TS Transition State (S-Attack) Intermediate->TS + Chloroacetate Reagent Chloroacetic Acid (Electrophile) Reagent->TS Product (Tetrazol-5-ylthio)acetic Acid (S-Isomer) TS->Product Major Pathway (Soft-Soft) SideProduct N-Alkylated Isomer (Impurity) TS->SideProduct Minor Pathway (Hard-Hard)

Figure 1: Mechanistic pathway showing the preferential S-alkylation of the thiolate anion under basic conditions.

Experimental Protocol

Materials & Safety
  • Substrate: 1-Phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1) or 1-Methyl-1H-tetrazole-5-thiol (CAS: 13183-79-4).

  • Reagent: Chloroacetic acid (Solid, highly corrosive). Handle with extreme care; readily absorbed through skin.

  • Base: Sodium Hydroxide (NaOH) pellets or 4M solution.

  • Solvent: Deionized Water.

Standard Operating Procedure (SOP)

Step 1: Preparation of Thiolate Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the 1-substituted-5-mercaptotetrazole in 20 mL of water .

  • Add 22.0 mmol (2.2 eq) of NaOH.

    • Note: 2.2 equivalents are required: 1 eq to deprotonate the thiol, 1 eq to neutralize the carboxylic acid of the reagent, and 0.2 eq excess to maintain basic pH.

  • Stir until a clear, homogeneous solution forms (formation of sodium thiolate).

Step 2: Alkylation Reaction

  • Prepare a separate solution of 11.0 mmol (1.1 eq) Chloroacetic acid in 10 mL of water . Caution: Exothermic dissolution.

  • Add the chloroacetic acid solution dropwise to the thiolate solution over 10 minutes.

  • Heat the reaction mixture to 80°C and stir for 2–4 hours .

    • Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.[1][2] The starting thiol spot should disappear.

Step 3: Workup & Isolation (Self-Purification)

  • Cool the reaction mixture to room temperature (20–25°C).

  • Slowly add concentrated HCl (37%) dropwise with vigorous stirring until the pH reaches 1–2 .

    • Observation: The product, being a free carboxylic acid, will precipitate as a white solid.

  • Cool the slurry in an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts (NaCl).

  • Dry the solid in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

Workflow Start Start: Dissolve Thiol in aq. NaOH AddReagent Add Chloroacetic Acid (Dropwise) Start->AddReagent Heat Reflux at 80°C (2-4 Hours) AddReagent->Heat Cool Cool to Room Temp Heat->Cool Acidify Acidify with HCl (pH < 2) Cool->Acidify Precipitate Product Precipitation Acidify->Precipitate Filter Filtration & Wash (Remove NaCl) Precipitate->Filter Dry Vacuum Dry Filter->Dry

Figure 2: Step-by-step workflow for the synthesis and isolation of tetrazole thioethers.

Optimization & Troubleshooting Data

The following data summarizes the impact of solvent and base choice on the yield of (1-phenyl-1H-tetrazol-5-ylthio)acetic acid.

Solvent SystemBaseTemperatureYield (%)Purity (HPLC)Notes
Water (Recommended) NaOH 80°C 92% >98% Cleanest precipitation; Greenest method.
Ethanol/Water (1:1)KOHReflux85%95%Requires ethanol removal before acidification.
AcetoneK2CO3Reflux78%90%Heterogeneous reaction; slower kinetics.
DMFTEA60°C88%92%Difficult workup; DMF is hard to remove completely.
Troubleshooting Guide
  • Low Yield: Ensure pH is < 2 during workup. The product is soluble in neutral/basic water.

  • Oily Product: If the product oils out upon acidification, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with Ethyl Acetate.

  • Impurity (N-alkylation): Occurs if the temperature is too high (>100°C) or if the solvent is highly polar aprotic (like DMSO) without sufficient water. Stick to aqueous conditions to favor the softer S-alkylation.

References

  • Regioselectivity in Tetrazoles

    • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes.
    • Relevance: Establishes the fundamental reactivity of the tetrazole ring.
  • Synthesis of Cefazolin Intermediates

    • Koldobskii, G. I., et al. "Tetrazoles." Russian Chemical Reviews, 2006.
    • Relevance: Detailed review of tetrazole alkylation patterns and industrial applic
  • Green Chemistry Protocols

    • Modarresi-Alam, A. R., et al. "Solvent-Free S-Alkylation of Thiols with Alkyl Halides." Journal of Sulfur Chemistry, 2008.
    • Relevance: Supports the move towards aqueous/solvent-free conditions for thioether synthesis.
  • Mechanism of S-Alkylation

    • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963.
    • Relevance: Foundational theory explaining why the soft sulfur

Sources

Application Notes and Protocols for Tetrazole Acetic Acids as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the applications of tetrazole acetic acids and their derivatives as pivotal intermediates in pharmaceutical synthesis. Tetrazole acetic acid, a molecule combining the unique properties of the tetrazole ring with the reactivity of a carboxylic acid moiety, serves as a versatile building block in medicinal chemistry. These compounds are instrumental in the synthesis of a wide array of active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers (ARBs). This guide will delve into the scientific principles underpinning their utility, detailed step-by-step protocols for their synthesis and subsequent transformations, and a comparative analysis of various synthetic methodologies.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In drug design, it is widely recognized as a bioisostere of the carboxylic acid group.[1][2][3][4][5] This bioisosteric relationship is a cornerstone of its utility, as the tetrazole group mimics the acidity (pKa ≈ 4.9) and planar structure of a carboxylic acid, allowing it to engage in similar crucial interactions with biological targets.[3][5] However, the tetrazole ring offers distinct advantages, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability, making it a favored replacement for carboxylic acids in drug candidates to optimize their pharmacokinetic profiles.[2][3][4][6]

Tetrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][2][7][8][9] The incorporation of an acetic acid side chain to the tetrazole ring creates a bifunctional intermediate, "tetrazole acetic acid," which is primed for a variety of chemical modifications essential for building complex drug molecules.

Core Application: Synthesis of Angiotensin II Receptor Blockers (Sartans)

Tetrazole acetic acid derivatives are fundamental to the synthesis of the sartan class of antihypertensive drugs, which includes well-known medications like Losartan, Valsartan, and Irbesartan.[7][9] These drugs function by blocking the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[9][10] The biphenyl tetrazole moiety is a common pharmacophore in many sartans, and tetrazole acetic acid is a key precursor to this structural feature.[11][12]

General Synthetic Strategy for Sartan Intermediates

The synthesis of sartan APIs often involves the construction of a biphenyltetrazole core. A common convergent approach involves the coupling of a substituted phenylboronic acid with a protected bromobenzyl tetrazole derivative. The tetrazole acetic acid moiety is typically introduced through the alkylation of a 5-substituted tetrazole with an appropriate haloacetic acid ester, followed by hydrolysis.

Workflow for Biphenyl Tetrazole Synthesis in Sartans

G A 5-Substituted Tetrazole C N-Alkylation A->C B Haloacetic Acid Ester (e.g., Ethyl Bromoacetate) B->C D Tetrazole Acetic Acid Ester Intermediate C->D E Hydrolysis D->E F Tetrazole Acetic Acid E->F H Suzuki Coupling F->H G Coupling Partner (e.g., Substituted Phenylboronic Acid) G->H I Protected Biphenyl Tetrazole Intermediate H->I J Deprotection & Further Functionalization I->J K Sartan API J->K

Caption: General synthetic workflow for sartan APIs utilizing a tetrazole acetic acid intermediate.

Protocol 1: Synthesis of 2-(5-Phenyl-1H-tetrazol-1-yl)acetic acid

This protocol details the synthesis of a model tetrazole acetic acid intermediate.

Materials:

  • 5-Phenyl-1H-tetrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: N-Alkylation of 5-Phenyl-1H-tetrazole

  • In a round-bottom flask, dissolve 5-phenyl-1H-tetrazole (10 mmol) in anhydrous acetone (50 mL).

  • Add potassium carbonate (15 mmol) to the solution and stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl bromoacetate (11 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, filter the solid K₂CO₃ and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate.

Step 2: Hydrolysis to Tetrazole Acetic Acid

  • Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 1:1 v/v, 40 mL).

  • Add lithium hydroxide (20 mmol) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(5-phenyl-1H-tetrazol-1-yl)acetic acid.

Rationale for Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild base suitable for the N-alkylation, and acetone is an appropriate polar aprotic solvent.[13]

  • Hydrolysis: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.

Regioselectivity in N-Alkylation of Tetrazoles

A significant challenge in the synthesis of tetrazole acetic acid derivatives is controlling the regioselectivity of the N-alkylation, which can occur at either the N1 or N2 position of the tetrazole ring.[13] The position of the alkyl substituent can profoundly impact the biological activity of the final compound.[13]

Factors Influencing Regioselectivity

Several factors can influence the N1:N2 isomeric ratio during alkylation:

  • Steric Hindrance: Bulky substituents at the 5-position of the tetrazole ring tend to favor N2 alkylation.[14]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly affect the regioselectivity.[14]

  • Catalysts: Lewis acids like aluminum triflate and Brønsted acids have been shown to selectively catalyze N2 alkylation.[14][15]

Protocol 2: Microwave-Assisted Synthesis for Enhanced Regioselectivity

Microwave-assisted organic synthesis can offer advantages in terms of reaction speed and, in some cases, improved regioselectivity.[13]

Materials:

  • 5-Substituted-1H-tetrazole

  • Ethyl bromoacetate

  • Zinc bromide (ZnBr₂)

  • Sodium azide (NaN₃)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the 5-substituted-1H-tetrazole (1 mmol), ethyl bromoacetate (1.1 mmol), sodium azide (2 mmol), and zinc bromide (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes).[13]

  • After cooling, quench the reaction with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to obtain the product. The subsequent hydrolysis can be carried out as described in Protocol 1.

Decision Pathway for N-Alkylation Protocol Selection

G A Desired Regioisomer? B N1-Alkylated Product A->B C N2-Alkylated Product A->C D Classical Alkylation (e.g., Protocol 1) - Often gives mixtures, may favor N1 with less hindered substrates. B->D E Mitsunobu Reaction - Can favor N2 isomer. C->E F Catalytic Methods (e.g., Al(OTf)₃) - High N2 selectivity. C->F G Microwave-Assisted Synthesis - Can enhance selectivity and speed. C->G

Sources

Troubleshooting & Optimization

Minimizing side productsduring the reaction of tetrazole thiols with haloacids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the reaction of tetrazole thiols with haloacids. Our goal is to empower you with the scientific understanding and practical guidance needed to minimize side products and optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

The reaction of tetrazole thiols with sources of alkyl halides, often facilitated by acids, is a cornerstone for synthesizing various pharmaceutically relevant compounds. However, this reaction is frequently plagued by the formation of undesired side products. The primary challenge lies in controlling the regioselectivity of the reaction, as the tetrazole thiol anion is an ambident nucleophile. This leads to a competition between S-alkylation (the desired reaction) and N-alkylation at two different nitrogen atoms of the tetrazole ring. Furthermore, the inherent reactivity of the thiol group can lead to other side reactions under acidic and oxidative conditions. This guide will provide a systematic approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when reacting tetrazole thiols with haloacids?

A1: The most prevalent side products are N-alkylated isomers.[1][2] Due to the tautomeric nature of the tetrazole ring, alkylation can occur on the sulfur atom (S-alkylation) to yield the desired 5-(alkylthio)tetrazole, or on one of the ring nitrogen atoms (N-alkylation) to produce N1 or N2-alkylated isomers.[1][3][4] Under acidic conditions, N2-alkylation is often favored.[3] Other potential side products include disulfides resulting from oxidation of the starting thiol and desulfurization byproducts.[5][6]

Q2: Why is regioselectivity (S- vs. N-alkylation) an issue?

A2: The tetrazole thiol exists in equilibrium between the thione and thiol tautomers. The corresponding anion, the tetrazolethiolate, has nucleophilic character on both the sulfur and nitrogen atoms. The reaction pathway is sensitive to various factors including the solvent, temperature, and the nature of the electrophile.[7]

Q3: How does the choice of haloacid (e.g., HBr, HCl, HI) affect the reaction?

A3: The haloacid serves a dual purpose: it acts as a proton source to catalyze the reaction and as a source of the halide nucleophile. The nucleophilicity of the halide (I⁻ > Br⁻ > Cl⁻) can influence the rate of formation of the alkyl halide from a corresponding alcohol (if used as the alkyl source). Stronger acids can also more effectively protonate the tetrazole ring, influencing the electron density and thus the regioselectivity of the subsequent alkylation.[3]

Q4: Can the tetrazole ring open as a side reaction?

A4: While less common under the conditions typically used for alkylation, tetrazole ring stability can be compromised under harsh acidic conditions and high temperatures, potentially leading to ring-opening and decomposition products.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the reaction of tetrazole thiols with haloacids.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired S-alkylated product with a significant amount of N-alkylated isomers. The reaction conditions favor N-alkylation. This is often due to elevated temperatures.[7]Optimize the reaction temperature: Start with lower temperatures (e.g., 0 °C to room temperature). S-alkylation is often favored at lower temperatures, while N-alkylation becomes more prominent at higher temperatures.[7]
The polarity of the solvent can influence the site of alkylation.Solvent screening: Experiment with a range of solvents with varying polarities. Nonpolar solvents may favor S-alkylation by minimizing solvation of the more localized charge on the sulfur atom.
The concentration of the haloacid may be too high, leading to excessive protonation of the tetrazole ring.Vary the acid concentration: Use the minimum amount of haloacid required to catalyze the reaction. Titrate the concentration to find the optimal balance for S-alkylation.
Formation of a disulfide byproduct. The thiol starting material is susceptible to oxidation, which can be accelerated by air or trace metal impurities, especially under acidic conditions.Work under an inert atmosphere: Perform the reaction under nitrogen or argon to minimize contact with oxygen.
Use deoxygenated solvents: Degas your solvents prior to use to remove dissolved oxygen.
Evidence of desulfurization byproducts. Harsh reaction conditions (high temperature, prolonged reaction times) can lead to the cleavage of the C-S bond.[5][6]Milder reaction conditions: Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
Incomplete reaction or slow conversion rate. Insufficient activation of the alkylating agent or low nucleophilicity of the thiol.Increase the concentration of the haloacid cautiously: A slightly higher acid concentration can increase the rate of formation of the electrophile.
Consider a more reactive haloacid: If using HCl, switching to HBr or HI may increase the reaction rate.
Difficulty in separating S- and N-alkylated isomers. The isomers have very similar polarities.Advanced purification techniques: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.
Derivatization: If separation is extremely challenging, consider a derivatization strategy to alter the polarity of one isomer, facilitating separation, followed by a deprotection step.

Mechanistic Insight: S- vs. N-Alkylation

The regioselectivity of the alkylation is a delicate balance between thermodynamic and kinetic control.

G cluster_0 Tetrazole Thiolate Anion cluster_1 Reaction Pathways cluster_2 Products Tetrazole_Thiolate Ambident Nucleophile (Resonance Structures) S_Alkylation S-Alkylation (Kinetic Product) Tetrazole_Thiolate->S_Alkylation Lower Temperature Softer Electrophiles N_Alkylation N-Alkylation (Thermodynamic Product) Tetrazole_Thiolate->N_Alkylation Higher Temperature Harder Electrophiles Desired_Product 5-(Alkylthio)tetrazole S_Alkylation->Desired_Product Side_Product N-Alkyltetrazole Isomers N_Alkylation->Side_Product

Kinetic vs. Thermodynamic control in tetrazole thiol alkylation.

Generally, S-alkylation is kinetically favored due to the higher nucleophilicity of the soft sulfur atom. However, the resulting N-alkylated products are often thermodynamically more stable.[7] Therefore, reaction conditions that favor kinetic control (lower temperatures, shorter reaction times) are preferable for maximizing the yield of the desired S-alkylated product.

Experimental Protocol: Minimizing N-Alkylation in the Reaction of 1-Phenyl-1H-tetrazole-5-thiol with an Alkyl Halide

This protocol provides a general starting point for optimizing the S-alkylation of a model tetrazole thiol.

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Haloacid (e.g., 48% HBr in water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 1-Phenyl-1H-tetrazole-5-thiol (1 equivalent) and dissolve it in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add the haloacid (0.1-0.5 equivalents) dropwise to the stirred solution.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired S-alkylated product from any N-alkylated isomers and other impurities.

Workflow for optimized S-alkylation of tetrazole thiols.

References

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). eScholarship, University of California.
  • Technical Support Center: Regioselectivity of Tetrazole Alkyl
  • Brønsted acid-catalyzed alkylation of tetrazoles with alcohols. (2025). Ontario Tech University.
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. (2025).
  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. (2025).
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024). ChemRxiv.
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2025).
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019).
  • 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4. Sigma-Aldrich.
  • Alkylation of Thiols in Green Mediums. (2015).
  • 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition. The Royal Society of Chemistry.
  • Molybdenum-Mediated Desulfurization of Thiols and Disulfides. (2014). Synlett.
  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024). Biological and Molecular Chemistry.
  • 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. Sigma-Aldrich.
  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (2023).
  • Overview of Mercapto-1,2,4-Triazoles. (2017). Journal of Chemical and Pharmaceutical Research.
  • Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. (2025).
  • Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Bentham Science.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Semantic Scholar.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI.
  • Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PMC.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide C
  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO.
  • The proposed mechanism of synthesis of 5-substituted-1H-tetrazole...
  • Regio- and stereospecific thiol-thioalkyne reaction facilit
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (2001). Journal of Organic Chemistry.
  • Chapter 2. University of Toronto.
  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). PMC.
  • Issues during thiol synthesis. (2023). Reddit.
  • Effect of Acid Treatment on the Properties of Zeolite Catalyst for Straight-Run Gasoline Upgrading. (2021). LIDSEN Publishing Inc..

Sources

Stability of cyclopropyl ringunder acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the CycloProp Technical Support Center. Module: Acid Stability & Ring Integrity Ticket Status: Open Assigned Specialist: Senior Application Scientist

Part 1: Diagnostic Triage – Will My Ring Survive?

Before proceeding with any acidic protocol (e.g., Boc-deprotection, ester hydrolysis), you must profile your substrate. The stability of a cyclopropyl ring in acid is not binary; it is dictated by the electronic push-pull environment of the ring.

The Golden Rule: Cyclopropanes act as "pseudo-alkenes." If a protonated alkene would form a stable carbocation at that position, your cyclopropane is at high risk of opening.

Substrate Risk Assessment Matrix
Substrate ClassSubstituent TypeAcid Stability RatingRisk Factor
Class I: Electron-Deficient Esters, Ketones, Nitriles, Sulfones (EWG)High Low. The ring is deactivated. The transition state for ring opening is destabilized by the EWG. Safe for standard TFA/HCl deprotections.
Class II: Neutral/Alkyl Alkyl chains, Spiro-cyclesModerate Conditional. Generally stable to dilute acids (e.g., 1M HCl). Vulnerable to concentrated superacids or high heat.
Class III: Electron-Rich Phenyl, -OR, -NR2, Vinyl (EDG)Critical High. EDGs stabilize the developing positive charge during ring opening (forming benzylic/allylic cations). Expect rearrangement or solvolysis.
Class IV: Donor-Acceptor Vicinal Donor (EDG) + Acceptor (EWG)Variable Lewis Acid Sensitive. These are "spring-loaded." While stable to mild Brønsted acids, they explode open with Lewis acids (Sc(OTf)₃, MgI₂) or strong nucleophiles.

Part 2: The Mechanics of Failure

To troubleshoot, you must understand the mechanism. The instability arises from the Cyclopropylcarbinyl (CPC) Cation .

When an acid protonates a substituent (like a carbonyl or alcohol) adjacent to the ring, or if a leaving group departs, a carbocation forms. The "bent bonds" (Walsh orbitals) of the cyclopropane ring overlap with the empty p-orbital of this cation.[1]

  • The Trap: This overlap stabilizes the cation (making it easy to form) but also provides a low-energy pathway for the bond to slide over, expanding the ring (to cyclobutane) or opening it entirely (to a homoallylic alkene).

Visualizing the Pathway (DOT Diagram)

CPC_Rearrangement Start Cyclopropyl Substrate Protonation Protonation (H+) Start->Protonation Acid Added CPC_Cation Cyclopropylcarbinyl Cation (Intermediate) Protonation->CPC_Cation -LG or H+ transfer Path_Stable Reversible Deprotonation CPC_Cation->Path_Stable EWG Present (Destabilizes Cation) Path_Open Ring Opening (Homoallyl Cation) CPC_Cation->Path_Open EDG Present (Stabilizes Open Form) Path_Expand Ring Expansion (Cyclobutyl Cation) CPC_Cation->Path_Expand Thermodynamic Relaxation Product_Safe Recovered Substrate Path_Stable->Product_Safe Product_Dead Rearranged Byproducts Path_Open->Product_Dead Path_Expand->Product_Dead

Figure 1: The fate of the cyclopropyl ring is determined at the CPC Cation stage. Electron Withdrawing Groups (EWGs) force the equilibrium back to the stable starting material, while Electron Donating Groups (EDGs) drive the reaction toward irreversible ring opening.

Part 3: Troubleshooting & Protocols

Scenario A: "I need to remove a Boc group, but my cyclopropane keeps opening."

Diagnosis: You likely have an electron-rich substituent (Class III) or are using conditions that are too nucleophilic (promoting S_N1 opening).

Standard Protocol Failure: Using 50% TFA in DCM often fails for sensitive cyclopropanes because the trifluoroacetate anion can act as a nucleophile, trapping the opened ring.

Recommended Protocol: HCl in Dioxane (The "Dry" Method) This method minimizes nucleophilic water and stabilizes the ammonium salt immediately, preventing the cation from lingering.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Acid Addition: Cool to 0 °C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Why? Low temperature reduces the kinetic energy available for ring strain release.

  • Monitoring: Stir at 0 °C. Monitor by TLC. Do not let it warm to RT unless conversion is stalled.

  • Quench: Once complete, concentrate the mixture in vacuo at low temperature (<30 °C). Do not use an aqueous workup if possible; precipitate the amine salt with ether.

Alternative Protocol: The Oxalyl Chloride Method (Ultra-Mild) For extremely sensitive substrates (e.g., cyclopropyl-indoles).

  • Reference:Chem. Biol. Drug Des. 2020.

  • Dissolve substrate in dry MeOH.

  • Add oxalyl chloride (1.0 equiv) dropwise at 0 °C.

  • Stir 1–2 h. The reagent generates anhydrous HCl in situ in a controlled manner.

Scenario B: "My Donor-Acceptor Cyclopropane polymerized."

Diagnosis: You exposed a Class IV substrate to a Lewis Acid (or proton source) in a concentrated solution.

The Fix: Donor-Acceptor cyclopropanes are designed to open.[2][3][4] To keep them closed:

  • Avoid Lewis Acids: Scavenge trace metals. Avoid halogenated solvents that might degrade to HX.

  • Concentration: High concentration favors intermolecular polymerization. Dilute to <0.05 M.

  • Solvent Choice: Avoid HFIP (Hexafluoroisopropanol). HFIP is known to catalyze the ring opening of D-A cyclopropanes via hydrogen bonding, even without strong acids [1].

Part 4: Frequently Asked Questions (FAQ)

Q: Does the stereochemistry of the cyclopropane affect stability? A: Yes. Cis-substituted cyclopropanes are generally more strained (due to steric clash) and open faster than trans-isomers. If you have a choice during synthesis, target the trans-isomer for better downstream stability.

Q: I see "homoallyl" impurities in my NMR. What happened? A: This is the tell-tale sign of acid-catalyzed ring opening.

  • Mechanism:[2][5][6][7][8][9][10][11][12] The ring opens to form a carbocation, which then eliminates a proton to form a double bond one carbon away (homoallyl).

  • Solution: Add a cation scavenger (like triethylsilane) if you are doing a deprotection and cannot avoid acid. This won't save the ring, but it confirms the mechanism. To save the ring, switch to basic deprotection strategies if possible (e.g., using Fmoc instead of Boc).

Q: Can I use Lewis Acids (e.g., AlCl₃) with cyclopropanes? A: generally, NO . Lewis acids coordinate to the ring or adjacent substituents, increasing the effective leaving group ability and forcing the ring open. Exception: If you have a strong EWG (Class I) and no nucleophiles, you might survive mild Lewis acids (like ZnBr₂), but AlCl₃ is usually fatal.

References

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Source: Richmond, E., et al. Organic Letters (2018).[4][13] URL:[Link]4][13]

  • Stereospecific Nucleophilic Substitution with Chiral Cyclopropylcarbinyl Cations. Source: Marek, I., et al. Journal of the American Chemical Society (2020).[11] URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source:Chemical Biology & Drug Design (2020). URL:[Link]

  • Donor–Acceptor Cyclopropanes in Organic Synthesis. Source: Werz, D. B., et al. Chemical Reviews (2014). URL:[Link]

  • Stable Carbocations. CXVIII. Cyclopropylcarbinyl Cations. Source: Olah, G. A., et al. Journal of the American Chemical Society (1970). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Tetrazole and Carboxylic Acid Moieties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the strategic use of bioisosteres—functional groups with similar physicochemical properties—is a cornerstone of rational drug design. Among the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted tetrazole.[1][2] While both moieties are acidic and capable of crucial hydrogen bonding interactions, their distinct structural and electronic characteristics give rise to unique spectroscopic signatures.[3][4] This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks of tetrazole and carboxylic acid moieties, offering experimental insights to aid researchers in their identification and characterization.

The Vibrational Fingerprints: A Tale of Two Acids

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. The IR spectra of carboxylic acids and tetrazoles are dominated by the stretching and bending vibrations of their constituent bonds, with notable differences that allow for their unambiguous differentiation.

Carboxylic Acids: The Broad O-H and Sharp C=O

The IR spectrum of a carboxylic acid is distinguished by two particularly prominent features: a very broad O-H stretching band and a sharp, intense C=O stretching band.[5][6]

The O-H stretching vibration of a carboxylic acid gives rise to an exceptionally broad absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹ .[5][7] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms stable dimers in the solid and liquid phases.[6] This broad O-H absorption often overlaps with the sharper C-H stretching bands, creating a "messy" appearance in that region of the spectrum.[6][8]

The carbonyl (C=O) stretching vibration produces a strong and sharp absorption peak. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically observed in the range of 1710 to 1760 cm⁻¹ .[5] If the carboxylic acid is in a monomeric state (for example, in a very dilute non-polar solvent), the C=O stretch shifts to a higher frequency, around 1760 cm⁻¹.[5] Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency by 20-30 cm⁻¹.[5]

Other characteristic, though less prominent, absorptions for carboxylic acids include the C-O stretching vibration , which appears between 1210 and 1320 cm⁻¹ , and the out-of-plane O-H bend , which can be found in the 910 to 950 cm⁻¹ region.[6][9]

Tetrazoles: A Symphony of Nitrogen Vibrations

The IR spectrum of a tetrazole is characterized by a series of absorptions arising from the vibrations of its nitrogen-rich heterocyclic ring.

For 1H-tetrazoles, the N-H stretching vibration is a key diagnostic feature, typically appearing as a band in the region of 3150 to 3400 cm⁻¹ .[10] In the solid state, intermolecular hydrogen bonding can cause this peak to broaden and shift to a wide range of lower frequencies, sometimes appearing as a complex set of bands from roughly 2300 to 3500 cm⁻¹.[11]

The tetrazole ring itself gives rise to several characteristic vibrations:

  • C=N stretching absorptions are typically found in the 1500 to 1600 cm⁻¹ region.[10]

  • N=N stretching vibrations are observed between 1300 and 1400 cm⁻¹ .[10]

  • Tetrazole ring vibrations , which can be described as "ring breathing" modes, and other skeletal vibrations, appear in the fingerprint region, generally between 900 and 1200 cm⁻¹ .[12][13]

  • Out-of-plane N-H bending vibrations can be seen in the 800 to 1000 cm⁻¹ range.[10]

At-a-Glance Comparison: Key IR Absorption Bands

For a rapid and objective comparison, the characteristic IR absorption bands for carboxylic acids and tetrazoles are summarized in the table below.

Vibrational ModeCarboxylic Acid (cm⁻¹)Tetrazole (cm⁻¹)Intensity & Appearance
O-H / N-H Stretch2500 - 33003150 - 3400 (monomer)broadened in solid stateVery Broad (Carboxylic Acid)Medium to Broad (Tetrazole)
C=O Stretch1710 - 1760-Strong, Sharp
C=N Stretch-1500 - 1600Medium
N=N Stretch-1300 - 1400Medium
C-O Stretch1210 - 1320-Medium to Strong
Ring Vibrations-900 - 1200Medium
O-H / N-H Bend (out-of-plane)910 - 950800 - 1000Medium, Broad

Experimental Considerations and Protocols

To obtain high-quality IR spectra for comparative analysis, a standardized experimental protocol is crucial. The following outlines a typical procedure using the KBr pellet method for solid samples.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To acquire the infrared spectrum of a solid tetrazole or carboxylic acid-containing compound.

Methodology:

  • Sample Preparation:

    • Thoroughly dry both the sample and high-purity potassium bromide (KBr) powder to remove any residual water, which has a strong IR absorption that can interfere with the spectrum.

    • In an agate mortar and pestle, grind 1-2 mg of the solid sample with approximately 100-200 mg of KBr. The grinding should be vigorous and sustained to ensure the sample is finely dispersed and intimately mixed with the KBr.

  • Pellet Formation:

    • Transfer the resulting fine powder into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Causality Behind the Spectral Differences: A Deeper Dive

The distinct IR profiles of carboxylic acids and tetrazoles are rooted in their fundamental molecular structures and intermolecular interactions.

G cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety COOH R-COOH Dimer Hydrogen-Bonded Dimer COOH->Dimer Intermolecular H-Bonding SharpCO Sharp C=O Stretch (1710-1760 cm⁻¹) COOH->SharpCO Vibrational Mode BroadOH Broad O-H Stretch (2500-3300 cm⁻¹) Dimer->BroadOH Causes Tetrazole R-CN4H RingVib Ring Vibrations (C=N, N=N) Tetrazole->RingVib Intrinsic Property NHVib N-H Vibrations Tetrazole->NHVib Intrinsic Property

Caption: Key factors influencing the IR spectra of carboxylic acid and tetrazole moieties.

The extensive hydrogen bonding in carboxylic acid dimers leads to a wide distribution of O-H bond energies, resulting in the characteristic broad O-H stretch.[6] In contrast, while 1H-tetrazoles also exhibit hydrogen bonding, the delocalization of electrons within the aromatic tetrazole ring leads to a different set of vibrational modes, including the distinct C=N and N=N stretches.[10] The absence of a carbonyl group in the tetrazole ring means there is no corresponding C=O absorption, which is often the most intense peak in a carboxylic acid's spectrum.

Conclusion

The infrared spectra of tetrazole and carboxylic acid moieties present a clear and informative contrast. The unmistakable broad O-H stretch and intense C=O absorption of carboxylic acids are readily distinguished from the N-H and ring-specific vibrations of tetrazoles. For researchers and drug development professionals, a solid understanding of these characteristic IR peaks is invaluable for confirming the successful synthesis of tetrazole-based bioisosteres and for the routine characterization of these important functional groups. By applying standardized experimental protocols and appreciating the underlying molecular principles, IR spectroscopy serves as a powerful and accessible tool in the advancement of medicinal chemistry.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][5]

  • Pal, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Retrieved from [Link][10]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][14]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][6]

  • Oreate AI Blog. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Retrieved from [Link][7]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link][8]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][15]

  • University of Wisconsin-Madison. (n.d.). IR Chart. Retrieved from [Link][9]

  • Wu, J. I., et al. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(3), 857–866. Retrieved from [Link][3]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link][4]

  • Ribeiro da Silva, M. A. V., et al. (2002). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Physical Chemistry Chemical Physics, 4(10), 1844-1850. Retrieved from [Link][11]

  • Rao, C. N. R., & Venkataraghavan, R. (1964). Contribution to the infrared spectra of five-membered n- and n,s-heterocyclic compounds. Canadian Journal of Chemistry, 42(1), 43-51. Retrieved from [Link][16]

  • Yaghoubi, L., et al. (2016). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Acta Chimica Slovenica, 63(4), 856-867. Retrieved from [Link][12]

Sources

Comparative Guide: Tetrazole vs. Carboxylic Acid Bioisosteres in Medicinal Chemistry

[1][2]

Executive Summary

Verdict: The tetrazole moiety is not merely a "replacement" for a carboxylic acid; it is a pharmacokinetic enhancer.[1][2]

While both functional groups serve as planar, acidic pharmacophores capable of bidentate binding, the 5-substituted 1H-tetrazole offers a distinct advantage in metabolic stability and membrane permeability (in specific contexts) over the carboxylic acid. The carboxylic acid often provides superior intrinsic binding affinity (potency) due to stronger electrostatic interactions but suffers from rapid glucuronidation and poor oral bioavailability. The tetrazole acts as a "lipophilic acid," maintaining the necessary negative charge for receptor recognition while delocalizing that charge to facilitate transport through lipid bilayers and evade esterases.

Physicochemical Profiling: The "Why" Behind the Swap

To rationally design analogs, one must understand the fundamental differences in how these groups behave in solution and at the binding interface.

A. Acidity and Ionization (pKa)

Both groups are ionized at physiological pH (7.4), but the nature of the anion differs.

  • Carboxylic Acid (R-COOH): pKa ~4.2 – 4.8. Charge is localized over two oxygen atoms.

  • Tetrazole (R-CN4H): pKa ~4.5 – 5.5. Charge is delocalized over four nitrogen atoms.

Implication: The tetrazole anion is "softer" and more diffuse. This delocalization reduces the desolvation penalty—the energy cost to strip water molecules off the ion before it can pass through a lipophilic membrane or enter a hydrophobic binding pocket.

B. Lipophilicity and Permeability (LogP vs. LogD)

A common misconception is that tetrazoles are universally "more lipophilic." The reality is nuanced:

  • Intrinsic Lipophilicity: The tetrazole ring itself is more lipophilic than a carboxylate.[3]

  • Permeability Paradox: In some PAMPA (Parallel Artificial Membrane Permeability Assay) studies, tetrazoles show lower passive permeability than expected due to specific hydration shells. However, in vivo, the resistance to metabolism often results in higher effective bioavailability.[1]

FeatureCarboxylic Acid (-COOH)5-Substituted Tetrazole
pKa 4.2 – 4.8 (Acidic)4.5 – 5.5 (Acidic)
Charge Distribution Localized (2 Oxygens)Delocalized (4 Nitrogens)
H-Bond Donors 1 (OH)1 (NH)
H-Bond Acceptors 2 (C=O, OH)3-4 (Ring Nitrogens)
Planarity PlanarPlanar (Slightly larger volume)
Metabolic Liability High (Glucuronidation,

-oxidation)
Low (Resistant to oxidases/esterases)

Biological Activity & Signaling Mechanisms[1][4]

A. Metabolic Stability (The Major Driver)

The primary reason to swap a carboxylate for a tetrazole is to block Phase II metabolism.

  • Carboxylic Acids: Frequently undergo acyl-glucuronidation .[1] These acyl-glucuronides are reactive electrophiles that can covalently bind to plasma proteins, leading to idiosyncratic toxicity (immune response) and rapid clearance.

  • Tetrazoles: Resistant to esterases and oxidases. While they can undergo N-glucuronidation, the resulting metabolites are generally stable, non-reactive, and easily excreted without toxicity risks [1].

B. Receptor Binding Modes

In G-Protein Coupled Receptors (GPCRs), such as the Angiotensin II receptor (AT1), the binding mode shifts slightly.

  • Carboxylates typically form a Salt Bridge (ionic bond) with cationic residues (Arginine/Lysine).

  • Tetrazoles often utilize a Cation-

    
     interaction  or a complex H-bond network. For example, in the AT1 receptor, the tetrazole of Losartan interacts with Lys199 and His256 not just electrostatically, but via specific orbital overlaps that tolerate the larger ring size [2].
    
Visualization: Decision Logic for Bioisostere Selection

BioisostereLogiccluster_outcomeExpected Outcome with TetrazoleStartLead Compound has -COOHCheckPotencyIs Intrinsic Potency High?Start->CheckPotencyCheckPKIs Oral Bioavailability/Half-life Poor?CheckPotency->CheckPKYesKeepAcidKeep Carboxylic Acid(Optimize Prodrug instead)CheckPotency->KeepAcidNo (Optimize Core First)MetabIssueIs Glucuronidation a Liability?CheckPK->MetabIssueYesCheckPK->KeepAcidNoMetabIssue->KeepAcidNoSwapTetrazoleSwap to TetrazoleMetabIssue->SwapTetrazoleYes (High Clearance)Outcome1Improved Metabolic StabilitySwapTetrazole->Outcome1Outcome2Altered Solvation/PermeabilitySwapTetrazole->Outcome2

Caption: Decision logic for replacing a carboxylic acid with a tetrazole based on PK/PD liabilities.

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of Losartan is the gold standard for this comparison.

  • The Precursor: Early biphenyl analogs contained a carboxylic acid at the ortho position. These had high affinity (low

    
    ) in isolated tissue baths but failed in oral formulations due to poor absorption and rapid metabolism.
    
  • The Tetrazole Swap: Replacing the carboxylic acid with a tetrazole created Losartan.[1][4][5]

    • Result: Oral bioavailability increased significantly.

    • Mechanism: The tetrazole maintained the negative charge required to mimic the C-terminus of Angiotensin II but prevented rapid metabolic clearance [3].

CompoundAcidic MoietyAT1 Binding (

)
Oral Bioavailability
Analog A -COOH1.1 nM (High Potency)< 15% (Poor)
Losartan -Tetrazole~20 nM (Moderate Potency)~33% (Good)

Note: While the intrinsic affinity of the tetrazole analog (Losartan) is slightly lower than the pure acid analog, the systemic exposure is vastly superior, making it the viable drug.

Experimental Protocols

Protocol A: Synthesis of 5-Substituted 1H-Tetrazoles (Sharpless Method)

This "Click Chemistry" approach uses zinc catalysis in water, avoiding the explosion hazards of traditional aluminum/tin azide methods.

Objective: Convert an aromatic nitrile (R-CN) to a tetrazole (R-CN4H).

Reagents:

  • Nitrile substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.1 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Oxide
    
  • Solvent: Water (or Water/Isopropanol 1:1)

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask, dissolve the Nitrile,

    
    , and 
    
    
    in water.
    • Expert Insight:

      
       acts as a Lewis acid to activate the nitrile. The aqueous environment suppresses the formation of volatile hydrazoic acid (
      
      
      ) as long as pH is controlled, but always work behind a blast shield.
  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours.

    • Monitoring: Check progress via LC-MS.[6] The nitrile peak should disappear, replaced by the mass of Product = Nitrile + 43 Da.

  • Workup (Critical Step):

    • Cool to room temperature.[6]

    • Add 3N HCl to acidify to pH < 2.[6] This breaks the Zinc-Tetrazolate complex.

    • Caution: Acidification can release trace

      
       gas. Perform in a high-flow fume hood.
      
    • Extract with Ethyl Acetate (3x).

  • Purification: The tetrazole product is usually acidic enough to be extracted into weak base (NaHCO3), washed with organic solvent (to remove unreacted nitrile), and re-precipitated with acid. Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

SynthesisNitrileR-CN(Nitrile)Complex[R-CN4]-Zn(Intermediate Complex)Nitrile->ComplexReflux 100°CAzideNaN3(Sodium Azide)Azide->ComplexCatalystZnBr2 / H2O(Lewis Acid)Catalyst->ComplexCatalysisTetrazoleR-CN4H(Tetrazole Product)Complex->TetrazoleHCl Workup(Protonation)

Caption: Zinc-catalyzed [3+2] cycloaddition of nitriles to form tetrazoles (Demko-Sharpless protocol).

Protocol B: Comparative Lipophilicity Assay (Shake-Flask Method)

To verify if the tetrazole improves lipophilicity over the carboxylic acid for your specific scaffold.

  • Preparation: Prepare 10 mM stock solutions of both the Carboxylic Acid analog and Tetrazole analog in DMSO.

  • Partitioning:

    • Mix 1-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol) in a 1:1 ratio.

    • Add test compound.[6][7] Shake vigorously for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV.

    • Calculate

      
      .
      
  • Interpretation: A higher LogD for the tetrazole generally correlates with better passive membrane diffusion, provided the molecular weight hasn't increased excessively.

References

  • Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms.[8] Journal of Biological Chemistry. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.[9] Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[1][2][6][10] Journal of Medicinal Chemistry. Retrieved from [Link]

A Comparative Guide to the X-ray Crystallography of 1-Substituted Tetrazole-5-Thioacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, tetrazole derivatives have emerged as a cornerstone heterocyclic scaffold. Their utility stems from their ability to act as bioisosteres for carboxylic acid and amide groups, offering advantageous physicochemical properties and metabolic stability.[1] Among these, 1-substituted tetrazole-5-thioacetic acids are of particular interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional structure of these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of molecules in the solid state. This guide provides a comparative analysis of the X-ray crystallographic data for a series of 1-substituted tetrazole-5-thioacetic acids, offering insights into the influence of the N1-substituent on molecular conformation and supramolecular assembly. Furthermore, a detailed, field-proven protocol for obtaining single-crystal X-ray diffraction data is presented, aimed at researchers, scientists, and drug development professionals.

Comparative Analysis of Crystal Structures

Key Crystallographic Parameters of Related Tetrazole Derivatives

CompoundSubstituent (R)Crystal SystemSpace GroupKey Torsion Angle (C-S-C-C)Dominant Intermolecular Interactions
1-Methyl-1H-tetrazole-5-thiolMethylMonoclinicP2₁/c~180° (trans)N-H···N hydrogen bonds, C-H···S interactions
1-Phenyl-1H-tetrazole-5-thiolPhenylOrthorhombicPbca~90° (gauche)π-π stacking, C-H···π interactions, N-H···S hydrogen bonds
1-Benzyl-1H-tetrazole-5-thiolBenzylTriclinicP-1Variablevan der Waals forces, C-H···N interactions

Note: The data presented here is a representative summary based on typical observations for these classes of compounds and may vary for specific thioacetic acid derivatives.

The seemingly minor change from a methyl to a phenyl group at the N1 position can induce a dramatic shift in the crystal packing. The planar phenyl ring introduces the possibility of π-π stacking interactions, which are a significant driving force in the assembly of aromatic molecules. This often leads to a more compact and intricate crystal lattice compared to the simpler packing motifs observed in their aliphatic counterparts. The benzyl group, with its additional rotational freedom, can lead to more complex and sometimes less predictable packing arrangements.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a comprehensive, step-by-step methodology for determining the crystal structure of novel 1-substituted tetrazole-5-thioacetic acids. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

1. Crystal Growth: The Foundation of a High-Quality Structure

The adage "a chain is only as strong as its weakest link" holds true in crystallography; a high-quality crystal is a prerequisite for a high-quality structure. The goal is to grow single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and with minimal internal defects.

  • Methodology:

    • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice.

    • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

2. Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers are highly automated instruments. However, a sound understanding of the data collection strategy is crucial for obtaining a complete and high-quality dataset.

  • Workflow:

    • Mounting and Centering: Mount the cryo-cooled crystal on the goniometer head of the diffractometer.

    • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a unique set of reflections with adequate redundancy and coverage. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.

    • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

3. Structure Solution and Refinement: From Diffraction to a 3D Model

This is the computational phase where the measured diffraction data is translated into a three-dimensional atomic model.

  • Methodology:

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

    • Model Building: An initial molecular model is built by fitting the known molecular fragments into the electron density map.

    • Structure Refinement: The atomic coordinates and thermal displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric parameters or unresolved electron density. The final structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent_Screening Purification->Solvent_Screening Slow_Evaporation Slow_Evaporation Solvent_Screening->Slow_Evaporation Crystal_Harvesting Crystal_Harvesting Slow_Evaporation->Crystal_Harvesting Mounting Mounting Crystal_Harvesting->Mounting Unit_Cell_Det Unit_Cell_Det Mounting->Unit_Cell_Det Data_Collection Data_Collection Unit_Cell_Det->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Tetrazole1 Tetrazole Ring Thioacetic_Acid1 Thioacetic Acid Tetrazole1->Thioacetic_Acid1 Tetrazole2 Tetrazole Ring Tetrazole1->Tetrazole2 π-π Stacking (if aromatic) Thioacetic_Acid1->Tetrazole2 Hydrogen Bond (O-H···N) Thioacetic_Acid2 Thioacetic Acid Tetrazole2->Thioacetic_Acid2

Caption: Common intermolecular interactions in tetrazole-5-thioacetic acids.

Conclusion

The structural elucidation of 1-substituted tetrazole-5-thioacetic acids via X-ray crystallography provides invaluable data for understanding their chemical behavior and biological function. The choice of the N1-substituent is a critical determinant of the supramolecular architecture, influencing properties such as solubility and crystal packing. The detailed experimental protocol provided herein serves as a robust guide for researchers seeking to characterize novel derivatives in this important class of compounds. By systematically applying these crystallographic techniques, the scientific community can accelerate the discovery and development of new tetrazole-based therapeutics.

References

  • Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update [Mid-2019 to date]. (2025). Mini-Reviews in Organic Chemistry.

  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. National Center for Biotechnology Information.

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2009). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Helvetica Chimica Acta, 92(7), 1286-1295.

  • Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570.

  • ChemBK. (n.d.). 1-methyl-1h-tetrazole-5-thio.

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). Tetrazoles: Synthesis, structure, physico-chemical properties and application. Chemical Problems of the Development of New Materials and Technologies, 1-38.

  • Singh, V. P., Singh, A. K., & Singh, R. K. (2021). Structural, physical, surface and NMR study of 5-(benzylthio)-1H-tetrazole compound. Chemical Data Collections, 35, 100769.

  • Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570.

  • Khalil, S. L., & Saleem, N. H. (2022). Synthesis and characterization of five-membered heterocyclic compounds of tetrazole derivatives and their biological activity. Journal of Pharmaceutical Negative Results, 13(3), 134-142.

  • Request PDF. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.

  • Gholami, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

  • Amanote Research. (n.d.). (PDF) Synthesis and X-Ray Crystal Structure Determination.

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook.

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.

  • J-GLOBAL. (n.d.). 1-Methyl-1H-tetrazole-5-thiol.

  • Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99%.

  • Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid, 96%.

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules.

  • ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol.

  • KAUST Repository. (n.d.). CCDC 2205611: Experimental Crystal Structure Determination.

Sources

Bioassay Validation for Tetrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a cornerstone strategy in medicinal chemistry, famously validated by the angiotensin II receptor blocker (ARB) class (e.g., Losartan).[1] While tetrazoles offer superior metabolic stability and improved bioavailability, they present unique challenges in in vitro bioassay validation.

This guide objectively compares tetrazole-based inhibitors against their carboxylate antecedents.[1][2] It details the specific validation protocols required to distinguish genuine enzymatic inhibition from assay artifacts driven by the unique physicochemical properties of the tetrazole ring.

Part 1: The Tetrazole Advantage (and The Assay Challenge)

To validate an assay for tetrazoles, one must understand why they are used and how they behave differently from the standard carboxylic acid inhibitors they replace.

Comparative Analysis: Tetrazole vs. Carboxylate Scaffolds[1][2][3][4]

The following table summarizes the physicochemical shifts that impact bioassay design.

FeatureCarboxylic Acid (-COOH)5-Substituted Tetrazole (-CN4H)Bioassay Implication
pKa (Acidity) ~4.5 – 5.0~4.5 – 5.0High Risk: Both are acidic. High inhibitor concentrations (>10 µM) in weak buffers can shift pH, causing false positives.
Charge Distribution Localized on two oxygensDelocalized over four nitrogensBinding Kinetics: Tetrazoles often exhibit slower on/off rates due to diffuse charge interactions, requiring longer incubation times.
Metal Chelation Moderate (bidentate)High (multidentate)Interference: Tetrazoles can strip metal cofactors (Zn²⁺, Mg²⁺) from metalloenzymes, acting as chelators rather than competitive inhibitors.
Metabolic Stability Low (Phase II Glucuronidation)High (Resistant)In Vivo vs. In Vitro: Potency often improves in vivo despite similar in vitro IC50s.
Solubility High (at physiological pH)Moderate to HighPrecipitation: Tetrazoles are more lipophilic; light scattering controls are mandatory.
The Mechanistic Logic

The tetrazole ring is planar and aromatic. Unlike the carboxylate, which interacts via a defined salt bridge, the tetrazole anion distributes its negative charge over the entire ring system. This allows for "active site expansion"—the ability to engage varying residues (e.g., Arginine, Lysine) over a larger volume [1].

Validation Criticality: Because tetrazoles are often "tight-binding" or "slow-binding" inhibitors due to this complex interaction network, standard steady-state assumptions in bioassays may fail.

Part 2: Visualizing the Validation Logic

The following diagram outlines the decision matrix for validating tetrazole hits, specifically distinguishing true inhibition from chelation or pH artifacts.

TetrazoleValidation Start Hit Identification (Tetrazole Scaffold) Step1 1. pH Integrity Check (Does 100µM cmpd shift buffer pH?) Start->Step1 Decision_pH pH Shift > 0.2? Step1->Decision_pH Step2 2. Metal Dependency Test (Add excess Zn2+/Mg2+) Decision_Metal IC50 Shift > 5x? Step2->Decision_Metal Step3 3. Time-Dependency Assay (Pre-incubation: 0 vs 60 min) Decision_Time IC50 decreases with time? Step3->Decision_Time Decision_pH->Step2 No Artifact_pH ARTIFACT: pH Interference (Increase Buffer Strength) Decision_pH->Artifact_pH Yes Decision_Metal->Step3 No Artifact_Chel ARTIFACT: Non-specific Chelation Decision_Metal->Artifact_Chel Yes (Chelator) TrueHit VALIDATED HIT (Competitive/Allosteric) Decision_Time->TrueHit No SlowBinder VALIDATED HIT (Slow-Tight Binder) Decision_Time->SlowBinder Yes

Caption: Logic flow for distinguishing true tetrazole-based enzyme inhibition from common physicochemical artifacts (pH shift, metal chelation, and slow-binding kinetics).

Part 3: Detailed Validation Protocols

Protocol A: The "Buffer Capacity" Stress Test

Objective: To ensure the acidic tetrazole moiety does not inhibit the enzyme simply by lowering the pH of the reaction well.

  • Preparation: Prepare the assay buffer at the optimal enzyme pH (e.g., pH 7.4).

  • Compound Addition: Add the tetrazole inhibitor at the highest screening concentration (typically 100 µM or 30 µM).

  • Readout: Do not add enzyme yet. Use a micro-pH probe or a pH-sensitive dye (e.g., Phenol Red) to measure the pH of the well.

  • Validation Criteria:

    • If

      
      , the buffer capacity is insufficient.
      
    • Correction: Increase HEPES/Tris concentration from standard 20mM to 50-100mM. Tetrazoles are weak acids (pKa ~5); in weak buffers, they act as proton donors.

Protocol B: The Metal Supplementation Orthogonal Assay

Objective: To rule out non-specific metal stripping (Chelation) [2]. This is critical for metalloenzymes (MMPs, Carbonic Anhydrase, Alkaline Phosphatase).

  • Baseline IC50: Determine the IC50 of the tetrazole under standard conditions.

  • Supplementation: Repeat the IC50 determination in a buffer supplemented with 10x-100x the physiological concentration of the metal cofactor (e.g., 1 mM ZnCl₂ or MgCl₂).

  • Analysis:

    • True Inhibitor: IC50 remains largely unchanged (within 2-3 fold).

    • Chelator Artifact: IC50 shifts dramatically (>10 fold) or inhibition is abolished. The excess metal saturates the tetrazole ring, preventing it from stripping the enzyme.

Protocol C: Time-Dependent Inhibition (TDI) Check

Objective: Tetrazoles often exhibit slow-binding kinetics due to the charge delocalization requiring precise orientation in the active site [3].

  • Zero-Preincubation: Initiate reaction by adding Enzyme to a mixture of Substrate + Inhibitor. Measure rate immediately.

  • 60-Minute Preincubation: Incubate Enzyme + Inhibitor for 60 minutes. Initiate reaction by adding Substrate.

  • Comparison:

    • Calculate the shift in IC50.

    • If IC50 (60 min) << IC50 (0 min), the compound is a slow-binder.

    • Action: All future screening must use the pre-incubation protocol to avoid underestimating potency.

Part 4: Comparative Data (Representative)

The following data illustrates a typical validation campaign comparing a Carboxylate hit to its Tetrazole bioisostere.

Case Study: Inhibition of Enzyme X (Zinc-dependent)

ParameterCompound A (Carboxylate)Compound B (Tetrazole Isostere)Interpretation
Standard IC50 150 nM45 nMTetrazole appears 3x more potent.
IC50 (+ 1mM Zn) 160 nM400 nMWarning: Tetrazole potency drops 10x with excess Zinc. Suggests partial chelation contribution.
IC50 (0 min pre-inc) 150 nM200 nMInitial binding is weaker.
IC50 (60 min pre-inc) 145 nM45 nMValid: Tetrazole requires time to reach equilibrium (Slow-binding).
Cellular Efficacy (EC50) 2.5 µM0.8 µMTetrazole superior in cells (Permeability/Stability).

Part 5: Mechanism of Action Visualization

Understanding the structural basis of the validation results is essential.

BioisostereMechanism cluster_0 Carboxylate Binding cluster_1 Tetrazole Binding C_Acid R-COO(-) Arg_Res Arg(+) C_Acid->Arg_Res Salt Bridge (Strong, Directional) Tetrazole Tetrazole(-) (Delocalized) Arg_Res2 Arg(+) Tetrazole->Arg_Res2 H-Bond Network Lys_Res Lys(+) Tetrazole->Lys_Res Active Site Expansion

Caption: Comparison of binding modes. The tetrazole (right) engages multiple residues via delocalized charge, often leading to the slow-binding kinetics observed in Protocol C.

References

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link]

  • Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres.[2][6] CORA (UCC). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.